molecular formula C18H12F2N4S B3398574 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1021256-20-1

4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Cat. No.: B3398574
CAS No.: 1021256-20-1
M. Wt: 354.4 g/mol
InChI Key: BOTKRSGYUPUZFR-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is fused with a triazole ring and substituted with fluorophenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring:

    Coupling of Rings: The final step involves coupling the thiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the fluorophenyl groups, potentially leading to the removal of fluorine atoms and formation of phenyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions, where nucleophiles can replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted thiazole-triazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt cellular processes.

    Anticancer Research: Its structure allows it to interact with various molecular targets involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity to these targets, while the triazole and thiazole rings provide structural stability and facilitate interactions with biological molecules. This compound can inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-(2-Chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole: Similar structure but with chlorine atoms instead of fluorine.

    4-(2-Bromophenyl)-2-(1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole: Similar structure but with bromine atoms instead of fluorine.

Uniqueness: The presence of fluorine atoms in 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole enhances its lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This makes it more suitable for applications requiring high bioavailability and resistance to metabolic degradation.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c1-11-17(22-23-24(11)13-6-4-5-12(19)9-13)18-21-16(10-25-18)14-7-2-3-8-15(14)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTKRSGYUPUZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Reactant of Route 2
Reactant of Route 2
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Reactant of Route 3
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Reactant of Route 4
Reactant of Route 4
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Reactant of Route 5
Reactant of Route 5
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Reactant of Route 6
Reactant of Route 6
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

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